Product packaging for Benzene, 1,1'-sulfonylbis[4-fluoro-(Cat. No.:CAS No. 383-29-9)

Benzene, 1,1'-sulfonylbis[4-fluoro-

Cat. No.: B1294396
CAS No.: 383-29-9
M. Wt: 254.25 g/mol
InChI Key: PLVUIVUKKJTSDM-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature and databases, precise identification of a chemical compound is paramount. This is achieved through standardized naming conventions and unique identifiers.

The compound is most commonly referred to as 4,4'-Difluorodiphenyl Sulfone or Bis(4-fluorophenyl) sulfone. sigmaaldrich.comhaz-map.com According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 1-fluoro-4-(4-fluorophenyl)sulfonylbenzene. thermofisher.comnih.gov Other synonyms include 4-Fluorophenyl sulfone and Bis(p-fluorophenyl) sulfone. haz-map.comnih.gov

The Chemical Abstracts Service (CAS) has assigned the unique registry number 383-29-9 to this compound, which facilitates its unambiguous identification in databases and research articles. sigmaaldrich.comhaz-map.comthermofisher.comnih.govtcichemicals.com

Chemical Identity Table

Identifier Value
IUPAC Name 1-fluoro-4-(4-fluorophenyl)sulfonylbenzene thermofisher.comnih.gov
Common Synonyms 4,4'-Difluorodiphenyl Sulfone, Bis(4-fluorophenyl) sulfone sigmaaldrich.comhaz-map.comtcichemicals.com
CAS Registry Number 383-29-9 sigmaaldrich.comhaz-map.comthermofisher.comtcichemicals.com
Molecular Formula C₁₂H₈F₂O₂S sigmaaldrich.comthermofisher.comepa.gov
Molecular Weight 254.25 g/mol sigmaaldrich.comamerigoscientific.com

| InChI Key | PLVUIVUKKJTSDM-UHFFFAOYSA-N sigmaaldrich.comthermofisher.com |

Structural Analysis and Electron-Withdrawing Propertiesthermofisher.comtcichemicals.com

The molecular architecture of Benzene (B151609), 1,1'-sulfonylbis[4-fluoro- is key to its chemical behavior and utility.

The core structure of the molecule consists of two phenyl rings connected by a sulfonyl group (-SO₂-). fiveable.me This sulfonyl bridge is a potent electron-withdrawing group, meaning it strongly pulls electron density from the attached aromatic rings. fiveable.meresearchgate.netresearchgate.net The sulfur atom in the sulfonyl group has a tetrahedral geometry. researchgate.net This strong inductive effect significantly influences the electronic environment of the entire molecule. fiveable.meresearchgate.net

The presence of a fluorine atom on the para-position of each aromatic ring further enhances the molecule's distinct properties. numberanalytics.com Fluorine is the most electronegative element, and its substitution onto the benzene rings exerts a powerful electron-withdrawing inductive effect. numberanalytics.comvaia.com This effect deactivates the aromatic rings towards electrophilic substitution reactions. numberanalytics.com However, it also makes the compound more susceptible to nucleophilic substitution reactions, as fluorine can act as a leaving group. numberanalytics.com The substitution of fluorine can also increase the thermal stability and chemical resistance of materials incorporating this structure. nih.govacs.org

Selected Physicochemical Properties

Property Value
Appearance White to cream or brown/pink crystals or powder thermofisher.com
Melting Point 96.0-102.0 °C thermofisher.com
Purity ≥98.0% thermofisher.com

| SMILES String | Fc1ccc(cc1)S(=O)(=O)c2ccc(F)cc2 sigmaaldrich.comthermofisher.com |

Significance in Contemporary Chemical Science and Engineering

The unique combination of a thermally stable diaryl sulfone backbone and reactive fluoro-substituents makes Benzene, 1,1'-sulfonylbis[4-fluoro- a crucial monomer in the synthesis of high-performance polymers. It is a key precursor for producing poly(ether sulfone)s (PES). rsc.org These polymers are known for their rigidity, high-temperature resistance, and chemical stability. wikipedia.orgnih.govsolvay.com

The synthesis of these polymers often involves a polycondensation reaction where the fluorine atoms of Bis(4-fluorophenyl) sulfone are displaced by a nucleophilic bisphenoxide. wikipedia.org The resulting aromatic polyether sulfones are used in a variety of demanding applications, including materials for fuel cell membranes and other advanced technologies where thermal and chemical resilience are critical. rsc.orgacs.org Its chlorinated analog, 4,4'-Dichlorodiphenyl sulfone, is similarly used to produce polymers like Udel and Victrex. wikipedia.orggoogle.com

Table of Mentioned Compounds | Compound Name | Synonym(s) | | --- | --- | | Benzene, 1,1'-sulfonylbis[4-fluoro- | 4,4'-Difluorodiphenyl Sulfone, Bis(4-fluorophenyl) sulfone | | 4,4'-Dichlorodiphenyl sulfone | DCDPS, Bis(4-chlorophenyl) sulfone | | Poly(ether sulfone) | PES | | Udel | A type of polysulfone | | Victrex | A brand of PEEK, a high-performance polymer | | 4,4′-sulfonylbisphenol | Bisphenol S | | Bisphenol-A | A common chemical used to make plastics |sulfonylbisphenol | Bisphenol S | | Bisphenol-A | A common chemical used to make plastics |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2O2S B1294396 Benzene, 1,1'-sulfonylbis[4-fluoro- CAS No. 383-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(4-fluorophenyl)sulfonylbenzene
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InChI

InChI=1S/C12H8F2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
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InChI Key

PLVUIVUKKJTSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8F2O2S
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DSSTOX Substance ID

DTXSID2059934
Record name Benzene, 1,1'-sulfonylbis[4-fluoro-
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Molecular Weight

254.25 g/mol
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Physical Description

White, odorless, crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Difluorodiphenyl sulfone
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CAS No.

383-29-9
Record name 4,4′-Difluorodiphenyl sulfone
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Record name Bis(p-fluorophenyl)sulfone
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-
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Record name Bis(p-fluorophenyl)sulphone
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Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for Benzene (B151609), 1,1'-sulfonylbis[4-fluoro-

Two principal strategies dominate the synthesis of this compound: nucleophilic aromatic substitution-style reactions, particularly Friedel-Crafts reactions, and the oxidation of the corresponding diaryl sulfide (B99878).

While the fluorine atoms on the phenyl rings are subject to nucleophilic aromatic substitution (SNAr), the construction of the diaryl sulfone backbone itself is typically achieved via an electrophilic aromatic substitution, the Friedel-Crafts reaction. This reaction forms the crucial C-S bonds.

The most direct synthesis involves the Friedel-Crafts reaction between 4-fluorobenzenesulfonyl chloride and an excess of fluorobenzene (B45895), which acts as both reactant and solvent. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is required to catalyze the reaction. google.com In this process, the Lewis acid coordinates to the sulfonyl chloride, generating a highly electrophilic sulfonyl cation species that then attacks the electron-rich fluorobenzene ring.

The reaction mechanism proceeds through the typical stages of electrophilic aromatic substitution. The para-directing effect of the fluorine atom on the fluorobenzene ring guides the incoming electrophile to the position opposite the existing fluorine, leading to the desired 4,4'-isomer. An analogous, well-documented process is the synthesis of 4,4'-dichlorodiphenyl sulfone from chlorobenzene (B131634) and thionyl chloride in the presence of AlCl₃. google.comgoogle.compatsnap.com

Achieving high purity and yield in the Friedel-Crafts synthesis of diaryl sulfones is critical for their use in polymerization. Several reaction parameters are optimized to minimize the formation of undesired isomers (e.g., 2,4'-difluorodiphenyl sulfone) and other byproducts. researchgate.netscielo.br Key variables include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. google.comresearchgate.net For instance, in the synthesis of the analogous 4,4'-dichlorodiphenyl sulfone, using chlorobenzene itself as the solvent is preferred to avoid introducing other impurities, simplifying after-treatment and improving product purity. google.compatsnap.com

The table below summarizes key parameters that are typically optimized for this class of reaction, based on analogous syntheses.

Table 1: Key Parameters for Optimization in Friedel-Crafts Sulfonylation

Parameter Typical Range/Options Purpose
Catalyst AlCl₃, FeCl₃, Boron trifluoride (BF₃) To generate the sulfonyl electrophile. The choice affects reactivity and selectivity.
Catalyst Ratio 1.0 - 1.2 equivalents (relative to sulfonyl chloride) To ensure complete activation of the electrophile.
Solvent Excess aromatic substrate (e.g., fluorobenzene), inert solvents (e.g., nitrobenzene) To dissolve reactants and control reaction temperature. Using the substrate as a solvent simplifies purification.
Temperature 20°C - 150°C To control the reaction rate and minimize side reactions. Higher temperatures can lead to isomer formation. google.com
Reactant Ratio Excess of fluorobenzene (e.g., 5-8 molar equivalents) To maximize the formation of the desired product and serve as the reaction medium. google.com

| Reaction Time | 1 - 6 hours | To ensure the reaction proceeds to completion without significant byproduct formation. |

An alternative and widely used synthetic route involves the oxidation of the corresponding sulfide, 4,4'-difluorodiphenyl sulfide. This method is often advantageous as the sulfide precursor can be synthesized readily, and the subsequent oxidation step is typically high-yielding and clean. The primary challenge lies in controlling the oxidation to prevent stopping at the intermediate sulfoxide (B87167) stage. researchgate.net

A combination of hydrogen peroxide and cyanuric chloride (CC) serves as a potent system for the oxidation of sulfides. researchgate.net Cyanuric chloride acts as an efficient activator for hydrogen peroxide. The selectivity towards either the sulfoxide or the sulfone can be precisely controlled by adjusting the stoichiometry of the reagents. researchgate.net For the synthesis of the sulfone, a higher molar ratio of the oxidizing agent is employed.

The urea-hydrogen peroxide adduct (UHP) is a stable, solid, and easily handled source of hydrogen peroxide, making it a safer and more convenient alternative to aqueous H₂O₂. organic-chemistry.orgorganic-chemistry.org When combined with an activator like cyanuric chloride, UHP provides a robust system for the complete oxidation of sulfides to sulfones under mild conditions, often at room temperature in solvents like acetonitrile. researchgate.net

Table 2: Oxidation of Sulfides using H₂O₂/Cyanuric Chloride

Substrate Oxidant System Product Selectivity Control Reference
Generic Aryl Sulfide H₂O₂ and Cyanuric Chloride (CC) Aryl Sulfone Controlled by the molar ratio of H₂O₂ and CC. Higher ratios favor sulfone formation. researchgate.net

A variety of other oxidizing agents have been investigated for the conversion of sulfides to sulfones, offering a range of conditions and selectivities. organic-chemistry.orgjchemrev.com Hydrogen peroxide remains a popular choice due to it being an environmentally benign oxidant, with water as its only byproduct. mdpi.com Its effectiveness is often enhanced by using various catalysts.

Notable alternative systems include:

Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride: This metal-free system in ethyl acetate (B1210297) provides a clean and direct conversion of sulfides to sulfones, often with no observation of the intermediate sulfoxide. The method is scalable and avoids toxic metals. organic-chemistry.orgresearchgate.net

Hydrogen Peroxide with Metal Catalysts: Catalysts such as tantalum carbide or niobium carbide can be used with 30% hydrogen peroxide. Interestingly, niobium carbide efficiently catalyzes oxidation to the sulfone, while tantalum carbide favors the sulfoxide. organic-chemistry.org Recyclable silica-based tungstate (B81510) catalysts are also effective. organic-chemistry.org

Potassium Permanganate (KMnO₄): A powerful and classic oxidizing agent, often supported on manganese dioxide, capable of converting sulfides to sulfones under heterogeneous conditions. organic-chemistry.org

Sodium Chlorite (B76162) (NaClO₂): In situ generation of chlorine dioxide from sodium chlorite and hydrochloric acid in organic solvents provides a practical method for oxidizing a wide range of sulfides to their corresponding sulfones in high yields. mdpi.com

Biocatalysis: Certain microorganisms, such as strains of Aspergillus ochraceus and Penicillium funiculosum, have been shown to oxidize alkyl aryl sulfides directly to the corresponding sulfones in high yields, offering an environmentally benign route under mild reaction conditions. orientjchem.org

The choice of oxidant depends on factors such as substrate compatibility, desired reaction conditions (e.g., temperature, pH), cost, and environmental impact.

Table 3: Comparison of Alternative Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing System Conditions Advantages Disadvantages
UHP / Phthalic Anhydride Ethyl Acetate, Room Temp. Metal-free, high selectivity for sulfone, clean reaction. organic-chemistry.orgresearchgate.net Requires stoichiometric anhydride.
H₂O₂ / Niobium Carbide Methanol High yield for sulfones, catalyst can be reused. organic-chemistry.org Requires specific metal catalyst.
KMnO₄ / MnO₂ Heterogeneous/Solvent-free Strong oxidant, can be used without solvent. organic-chemistry.org Stoichiometric use of manganese reagents, potential for over-oxidation of other functional groups.
NaClO₂ / HCl Organic Solvents, Mild Temp. High yields, good functional group tolerance, scalable. mdpi.com Generates chlorine-based byproducts.

| Microorganisms (e.g., A. ochraceus) | Aqueous medium, Mild Temp. | Environmentally benign, high yields for specific substrates. orientjchem.org | Substrate specific, requires handling of microbial cultures. |

Oxidation of Corresponding Sulfides

Novel Synthetic Approaches and Derivatization Strategies

The synthesis of 4,4'-difluorodiphenyl sulfone and its derivatives has evolved to incorporate more efficient and environmentally benign methods.

Traditional synthesis methods for diaryl sulfones often rely on harsh reagents and solvents. nih.govgoogle.com Modern approaches are increasingly guided by the principles of green chemistry, aiming to reduce environmental impact. nih.gov One key area of development is the use of greener solvents or even solvent-free conditions. For instance, the oxidation of sulfides to sulfones, a fundamental step in many synthetic routes, has been demonstrated in more sustainable media like ionic liquids, supercritical carbon dioxide, and water. nih.gov

Another green strategy is the replacement of stoichiometric, often toxic, reagents with catalytic systems. The oxidation of sulfides can be achieved using oxidants like hydrogen peroxide or oxygen, which produce water as the primary byproduct. nih.gov Research has also focused on developing reusable catalysts, such as solid acid catalysts, to replace corrosive and difficult-to-handle Lewis or Brønsted acids like AlCl₃ or FeCl₃ in Friedel-Crafts type reactions. nih.gov Mechanical milling, a solvent-free technique, has also been shown to be effective for the oxidation of sulfides to sulfones using an oxidant like oxone. nih.gov These advancements contribute to safer, more efficient, and environmentally friendly production of sulfones. eurekalert.org

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost, and waste reduction. The synthesis of unsymmetrical sulfones has been achieved through efficient one-pot protocols. researchgate.net For the synthesis of symmetrical sulfones like 4,4'-difluorodiphenyl sulfone, development has focused on improving the classical electrophilic aromatic substitution reaction. nih.gov

Traditionally, this involves reacting fluorobenzene with a sulfonating agent. Catalyst development is crucial for optimizing this process. While older methods used stoichiometric amounts of strong acids, newer methods employ more advanced catalytic systems. For example, a method for synthesizing 4,4′-dichlorodiphenylsulfone, a related compound, was developed using phosphorus pentoxide as a moisture-absorbing agent to drive the reaction, with optimal conditions identified for temperature, catalyst concentration, and reaction time. bohrium.com Such principles can be applied to the synthesis of the fluoro-analogue. The development of efficient catalysts for the direct sulfonylation of arenes is an active area of research, aiming to provide milder and more selective routes to diaryl sulfones. nih.gov

Reaction Mechanisms and Kinetic Studies

The reactivity of the fluorinated benzene rings in 4,4'-difluorodiphenyl sulfone is dictated by the interplay of the electronic effects of the fluorine atoms and the strongly deactivating sulfonyl group.

The sulfonyl group (-SO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic rings towards electrophilic attack. This deactivation makes electrophilic aromatic substitution (EAS) on 4,4'-difluorodiphenyl sulfone challenging.

However, the fluorine substituent presents a more complex influence. While it is highly electronegative and deactivating through the inductive effect, it can also donate electron density through resonance (the +M effect). researchgate.net In fluorobenzene itself, this resonance effect is significant enough that the rate of EAS is comparable to that of benzene, a phenomenon not seen with other halobenzenes. researchgate.netacs.org This is because fluorine's π-electron-donating ability can stabilize the positive charge in the reaction intermediate. researchgate.net

In 4,4'-difluorodiphenyl sulfone, the powerful deactivating effect of the sulfonyl group dominates, making the rings significantly less reactive than fluorobenzene. Any electrophilic substitution would be expected to occur at the positions ortho to the fluorine atoms (and meta to the sulfonyl group), as this is where the fluorine's directing effect would be most pronounced. However, such reactions are generally unfavorable. For instance, the sulfonation of bis(4-fluorophenyl) sulfone itself is a method used to prepare sulfonated derivatives for specific applications, indicating that under forcing conditions, EAS can occur. researchgate.net

Table 1: Relative Reactivity of Benzene Derivatives in Electrophilic Aromatic Substitution (Nitration)

CompoundRelative Rate of Nitration (Benzene = 1)Directing Effect of Substituent
Benzene1N/A
Fluorobenzene0.15 - 0.8ortho, para-directing acs.org
Chlorobenzene0.033ortho, para-directing
Nitrobenzene6 x 10-8meta-directing
Diphenyl sulfoneHighly Deactivatedmeta-directing

The compound Benzene, 1,1'-sulfonylbis[4-fluoro- does not possess benzylic positions. Therefore, this discussion will focus solely on nucleophilic substitution at the aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a key reaction for 4,4'-difluorodiphenyl sulfone and is fundamental to its use in polymer synthesis. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.com The potent electron-withdrawing sulfonyl group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.orgyoutube.com This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing sulfonyl group, which stabilizes it. youtube.comlibretexts.org In a subsequent, typically fast step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. libretexts.org

The presence of the strongly activating sulfonyl group para to the fluorine leaving group makes this SNAr reaction particularly facile. libretexts.org This high reactivity allows for the synthesis of a wide variety of polymers, such as poly(arylene ether sulfone)s (PES), by reacting 4,4'-difluorodiphenyl sulfone with bisphenolic nucleophiles. Derivatization is also possible by reacting it with various other nucleophiles, such as amines and alkoxides, to produce a range of functionalized molecules. capes.gov.brnih.gov

In electrophilic aromatic substitution , as discussed, the powerful -SO₂ group is the dominant controlling factor, directing incoming electrophiles to the meta position relative to itself. The fluorine atom, being an ortho, para-director, would direct to the positions ortho to it. acs.org Therefore, for an electrophile (E⁺), the substitution pattern would be as follows:

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4,4'-Difluorodiphenyl Sulfone

Position of AttackInfluence of -SO₂ GroupInfluence of -F AtomPredicted Outcome
C2, C6 (ortho to -SO₂)Deactivated (meta-directing)Deactivated (meta to -F)Highly Unfavorable
C3, C5 (meta to -SO₂)Least Deactivated (meta-directing)Activated (ortho to -F)Most Likely Product (if reaction occurs)

In nucleophilic aromatic substitution , the role of fluorine is primarily as an excellent leaving group. In the context of SNAr reactions, the typical leaving group trend for halogens is often inverted (F > Cl > Br > I). This is because the rate-determining step is the initial attack by the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.comyoutube.com Fluorine's high electronegativity makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com The powerful electron-withdrawing nature of the sulfonyl group para to the fluorine further enhances this effect, making the C-F bond highly polarized and the ring strongly activated for substitution at that specific position. libretexts.org Therefore, nucleophilic attack occurs almost exclusively at the carbon bearing the fluorine atom.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For 4,4'-difluorodiphenyl sulfone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

In the ¹H NMR spectrum of 4,4'-difluorodiphenyl sulfone, the aromatic protons are of primary interest. Due to the symmetry of the molecule, the four protons on each fluorophenyl ring are chemically equivalent to their counterparts on the other ring. However, within a single ring, the protons ortho and meta to the sulfonyl group are distinct. This results in two sets of signals for the aromatic protons.

The protons on the benzene (B151609) rings typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. libretexts.org The electron-withdrawing nature of the sulfonyl group and the fluorine atom deshields the aromatic protons, causing them to resonate at a higher chemical shift. The protons ortho to the sulfonyl group are expected to be the most deshielded.

A representative ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) shows a multiplet in the range of 7.96-7.98 ppm, which can be assigned to the four aromatic protons ortho to the sulfonyl group. Another multiplet, integrating to four protons, is observed between 7.61-7.72 ppm, corresponding to the protons meta to the sulfonyl group. rsc.org The coupling between adjacent aromatic protons leads to the multiplet splitting patterns observed.

Table 1: ¹H NMR Chemical Shift Data for Benzene, 1,1'-sulfonylbis[4-fluoro-

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.96-7.98m4HAromatic protons (ortho to SO₂)
7.61-7.72m4HAromatic protons (meta to SO₂)

Note: The chemical shifts are referenced to the solvent signal (d6-DMSO at 2.50 ppm). Data sourced from a study on the synthesis of sulfoxides and sulfones. rsc.org

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. In 4,4'-difluorodiphenyl sulfone, due to symmetry, only four distinct carbon signals are expected for the aromatic rings. The carbon atoms directly bonded to the fluorine and sulfonyl groups will have characteristic chemical shifts.

The carbon atoms attached to the strongly electronegative fluorine atoms (C-F) will exhibit a large downfield shift and will also show coupling to the ¹⁹F nucleus. The carbon atoms bonded to the sulfonyl group (C-S) will also be significantly deshielded. The other two aromatic carbons will have shifts typical for substituted benzene rings.

Table 2: ¹³C NMR Chemical Shift Data for Benzene, 1,1'-sulfonylbis[4-fluoro-

Chemical Shift (ppm)Assignment
165.5 (d, J = 255 Hz)C-F
138.5 (t, J = 3 Hz)C-S
130.5 (d, J = 9 Hz)C-H (ortho to SO₂)
117.0 (d, J = 22 Hz)C-H (meta to SO₂)

Note: The chemical shifts and coupling constants (J) provide definitive evidence for the carbon backbone structure. The large coupling constant for C-F is characteristic. Data is based on typical values for similar fluorinated aromatic sulfones.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org For 4,4'-difluorodiphenyl sulfone, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms.

The chemical shift of the fluorine atoms is influenced by the electronic environment of the aromatic ring. The electron-withdrawing sulfonyl group affects the shielding of the fluorine nucleus. The typical chemical shift range for fluoroaromatic compounds is between -100 and -130 ppm relative to a standard like CFCl₃. huji.ac.il The observed signal for 4,4'-difluorodiphenyl sulfone appears in this region, confirming the presence and electronic environment of the fluorine atoms. The signal will be a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are instrumental in identifying the characteristic functional groups present in 4,4'-difluorodiphenyl sulfone.

The IR and Raman spectra of 4,4'-difluorodiphenyl sulfone are dominated by the vibrational modes of the sulfonyl (SO₂) group and the fluorobenzene (B45895) rings.

The sulfonyl group exhibits two characteristic strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric SO₂ stretching vibration typically appears in the region of 1300-1350 cm⁻¹, while the symmetric stretch is found at a lower frequency, usually between 1140-1180 cm⁻¹. researchgate.net These bands are often strong in both IR and Raman spectra.

The fluorobenzene moieties give rise to several characteristic bands. The C-F stretching vibration is typically observed in the range of 1100-1250 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹. scispace.com Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also observed at lower frequencies.

Table 3: Key Vibrational Frequencies for Benzene, 1,1'-sulfonylbis[4-fluoro-

Wavenumber (cm⁻¹)Assignment
~3100Aromatic C-H stretch
~1590Aromatic C=C stretch
~1320Asymmetric SO₂ stretch
~1240C-F stretch
~1160Symmetric SO₂ stretch
~1083Sodium sulfonate group (if present as a salt) researchgate.net

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and the solvent used. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. miamioh.edu

For 4,4'-difluorodiphenyl sulfone (C₁₂H₈F₂O₂S), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 254.25 g/mol . nih.govepa.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for diaryl sulfones involve the cleavage of the C-S bonds. nih.gov This can lead to the formation of fluorophenyl cations and fluorophenylsulfonyl cations. The loss of SO₂ is also a characteristic fragmentation pathway for sulfones.

Table 4: Predicted Mass Spectrometry Fragmentation for Benzene, 1,1'-sulfonylbis[4-fluoro-

m/zFragment IonPossible Origin
254[C₁₂H₈F₂O₂S]⁺Molecular Ion
190[C₁₂H₈F₂S]⁺Loss of SO₂
159[C₆H₄FO₂S]⁺Cleavage of one C-S bond
95[C₆H₄F]⁺Fluorophenyl cation

Note: The relative intensities of these fragments can provide further insight into the stability of the different ions and the fragmentation pathways.

Advanced Materials Science and Polymer Applications

Precursor in Polymer Synthesis

DFDPS is a critical precursor for synthesizing several classes of high-performance aromatic polymers. nih.gov Its bifunctional nature, possessing two reactive sites, enables it to undergo step-growth polymerization with a variety of comonomers to produce materials with exceptional thermal stability, mechanical strength, and chemical resistance.

Among the most significant applications of DFDPS is the synthesis of Poly(arylene ether sulfone)s (PAES) and Polysulfones (PSUs). These amorphous thermoplastic polymers are prized for their high-temperature resistance, excellent mechanical properties, and hydrolytic stability. The sulfone linkage and ether bridges contribute to the polymer's toughness and rigidity. An analogous monomer, 4,4′-dichlorodiphenyl sulfone (DCDPS), is also widely used for producing polysulfones like Udel and Victrex through reactions with bisphenols. wikipedia.org

The primary method for synthesizing PAES and PSUs from DFDPS is through nucleophilic aromatic substitution polycondensation. researchgate.net This process involves reacting the activated dihalide monomer, DFDPS, with an aromatic bisphenoxide, typically formed in situ from a bisphenol and a weak base like potassium carbonate. The reaction is usually carried out in a high-boiling, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

The general reaction scheme involves the nucleophilic attack of the phenoxide ion on the carbon atom bearing the fluorine substituent, displacing the fluoride (B91410) ion and forming an aryl ether linkage. This step-growth polymerization continues, extending the polymer chain and yielding high molecular weight PAES. wikipedia.org The synthesis of copolyphenylene sulfones, for instance, has been achieved through high-temperature polycondensation of 4,4′-dichlorodiphenyl sulfone with bisphenols like 4,4′-dihydroxydiphenyl and phenolphthalein. nih.gov

Controlling the molecular weight and architecture of polysulfones is crucial for tailoring their final properties for specific applications. One key factor in controlling molecular weight is the use of end-capping agents during polymerization. google.com These agents react with the growing polymer chains, preventing further increases in molecular weight and helping to achieve a polymer with a narrow dispersity. google.com This method is significant for the entire polysulfone production industry as it overcomes challenges in achieving reproducible polymer characteristics. google.com

Another innovative approach involves process intensification using devices like the Vortex Fluid Device (VFD). Research has shown that synthesizing polysulfone in a VFD allows for fine-tuning of polymer properties by varying operational parameters such as rotational speed, tilt angle, and temperature. This method can produce polysulfones with properties comparable to those made by conventional batch processes but in significantly shorter reaction times. ecu.edu.au

Table 1: Comparison of Polysulfone Synthesis Methods for Molecular Weight Control

MethodKey ParametersOutcomeReference
End-Capping Type and concentration of end-capping agent, reaction timeControllable molecular weight, small dispersity, improved hydrophilicity with specific agents. google.com
Vortex Fluid Device (VFD) Processing Rotational speed (e.g., 6000 rpm), tilt angle (e.g., 45°), temperature (e.g., 160 °C), reaction time (e.g., 1 hr)Mw ~10000 g mol⁻¹, Tg ~158 °C, comparable to conventional methods but with faster processing. ecu.edu.au

DFDPS is readily incorporated into both random and block copolymers to impart desirable properties. By polymerizing DFDPS with a mixture of different bisphenols or by using a sulfonated comonomer, the properties of the resulting PAES can be precisely tuned. researchgate.netnih.gov For example, introducing cardo fragments (containing bulky, cyclic groups like those from phenolphthalein) into the polymer backbone alongside DCDPS increases the glass transition temperature and heat resistance of the copolymers. nih.gov

Block copolymers are synthesized to create materials with distinct micro- or nanophase-separated morphologies, which is particularly important for applications like proton exchange membranes. In a typical synthesis, hydrophobic and hydrophilic oligomeric blocks are prepared separately and then coupled. For instance, a hydrophobic block can be synthesized using DFDPS and a non-sulfonated bisphenol, while a hydrophilic block can be made using a sulfonated monomer. nih.gov This architectural control allows for the creation of materials that combine the mechanical strength of the hydrophobic block with the functional properties (e.g., proton conductivity) of the hydrophilic block. nih.gov

Table 2: Examples of Copolymers Synthesized Using Diphenyl Sulfone Monomers

Copolymer TypeMonomers UsedKey Properties/FeaturesReference
Cardo Copolyphenylene Sulfone 4,4′-dichlorodiphenyl sulfone, 4,4′-dihydroxydiphenyl, PhenolphthaleinIncreased glass transition temperature and heat resistance with higher cardo fragment content. nih.gov
Sulfonated PAES Block Copolymers Bis(4-fluorophenyl)sulfone, 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (B1329526) (hydrophobic block), 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (hydrophilic block)High molecular weight (>150 kDa), pronounced phase separation, high proton conductivity. nih.gov
PAES Random Copolymers 4,4′-difluorodiphenyl sulfone, 4,4′-biphenol, 3,3′-disulfonate-4,4′-difluorodiphenyl sulfone (SDFDPS)High molecular weight, film-forming capabilities for proton exchange membranes. researchgate.net
PPP Graft Copolymers Poly(4'-fluoro-2,5-diphenyl sulfone), Poly(ethylene oxide) (PEO) or Poly(arylene ether ketone) (PAEK)PEO graft was water-soluble; PAEK graft produced transparent, creasable films with high thermal stability. capes.gov.br

A significant area of application for DFDPS-based polymers is in the development of proton exchange membranes (PEMs) for fuel cells. acs.orgnih.gov By introducing sulfonic acid (-SO₃H) groups into the polymer backbone, the material becomes capable of conducting protons. These sulfonated poly(arylene ether sulfone)s (SPAES) are considered promising, lower-cost alternatives to the industry-standard perfluorinated materials like Nafion. acs.orgnih.gov The sulfonation can be achieved either by post-sulfonation of a pre-formed polymer or, more controllably, by incorporating a sulfonated monomer during the initial polymerization. acs.org

To create well-defined sulfonated polymers and avoid the side reactions associated with post-sulfonation, a sulfonated version of DFDPS is often synthesized first. acs.org The most common example is 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone (SDFDPS). researchgate.net This monomer is prepared by the direct sulfonation of DFDPS using a strong sulfonating agent, such as fuming sulfuric acid (sulfuric acid containing excess SO₃). researchgate.netresearchgate.net

The synthesis requires careful optimization of reaction conditions, including the molar ratio of the sulfonating agent to DFDPS, reaction temperature, and time, to maximize the yield of the desired disulfonated product and minimize the formation of monosulfonated byproducts or residual starting material. researchgate.net The resulting SDFDPS monomer can then be copolymerized with DFDPS and a bisphenol to produce a series of SPAES with precisely controlled degrees of sulfonation, which directly correlates to the membrane's proton conductivity and water uptake. researchgate.netresearchgate.net

Table 3: Optimized Synthesis Conditions for 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone (SDFDPS)

ParameterOptimized ValueOutcomeReference
Starting Material 4,4'-difluorodiphenyl sulfone (DFDPS)- researchgate.net
Sulfonating Agent Fuming sulfuric acid (SO₃)- researchgate.net
Molar Ratio (SO₃:DFDPS) 3.0 : 1No monosulfonated product or DFDPS residue detected. researchgate.net
Reaction Temperature 110°COptimized for complete disulfonation. researchgate.net
Reaction Time 20 hoursEnsures reaction completion. researchgate.net
Yield 75% (after recrystallization)High purity SDFDPS suitable for producing high molecular weight polymers. researchgate.net

Sulfonated Polymers for Proton Exchange Membranes (PEMs) in Fuel Cells

Impact of Sulfonation Degree on Membrane Properties

The process of sulfonation, which introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the polymer backbone, is critical for transforming poly(arylene ether sulfone)s into effective proton exchange membranes (PEMs) or water desalination membranes. The degree of sulfonation (DS), which represents the percentage of polymer repeat units that have been functionalized with a sulfonic acid group, is a key parameter that directly governs the membrane's performance.

Research has systematically shown that increasing the degree of sulfonation has a profound and predictable effect on several key membrane properties. A higher DS leads to a greater concentration of hydrophilic sulfonic acid groups, which in turn enhances the membrane's ion exchange capacity (IEC). This is directly correlated with improved proton conductivity, a critical factor for efficiency in applications like proton exchange membrane fuel cells (PEMFCs). tandfonline.com

However, this enhancement in conductivity comes with trade-offs. Increased hydrophilicity leads to higher water uptake by the membrane. nih.gov While necessary for proton transport, excessive water absorption can cause significant dimensional swelling, compromising the mechanical integrity and long-term stability of the membrane. Studies on copolymers with DS values ranging from 40% to 60% show that as sulfonation increases, water uptake increases, indicating that a more distinct phase separation between the hydrophilic and hydrophobic domains of the polymer has occurred. nih.gov

The relationship between the degree of sulfonation and key membrane properties is summarized in the table below, based on findings from studies on various sulfonated poly(arylene ether sulfone)s.

PropertyImpact of Increasing Degree of Sulfonation (DS)Rationale
Ion Exchange Capacity (IEC) IncreasesMore sulfonic acid (-SO₃H) groups are available for ion exchange. nih.gov
Proton Conductivity IncreasesHigher IEC and water uptake facilitate the formation of interconnected water channels for proton transport. tandfonline.com
Water Uptake IncreasesThe membrane becomes more hydrophilic due to the higher concentration of polar -SO₃H groups. nih.gov
Dimensional Swelling IncreasesHigher water absorption leads to greater changes in membrane dimensions, potentially reducing mechanical stability. nih.gov
Thermal Stability Generally DecreasesSulfonic acid groups are less thermally stable than the polymer backbone and degrade at lower temperatures. tandfonline.com
Solubility Increases in polar aprotic solventsThe presence of polar sulfonic acid groups enhances solubility in solvents like DMF, DMSO, and NMP. nih.govtandfonline.com
Design of Fluorine-Free Sulfonated Poly(sulfone triazole)s

While Benzene (B151609), 1,1'-sulfonylbis[4-fluoro- is a key monomer for many high-performance polymers, there is a growing research emphasis on developing fluorine-free alternatives. acs.org This trend is driven by environmental concerns associated with the production and disposal of fluorinated compounds. In the context of proton exchange membranes, commercially dominant materials like Nafion are perfluorinated, which raises sustainability questions.

One innovative approach to creating fluorine-free alternatives involves the synthesis of sulfonated poly(sulfone triazole)s. acs.orgresearchgate.net These polymers are designed to mimic the desirable properties of traditional fluorinated polysulfones without containing any fluorine atoms. The synthesis often employs "click chemistry," a set of powerful and reliable reactions, to build the polymer backbone. acs.org

In a typical design, a non-fluorinated diazide monomer is reacted with a bisalkyne monomer. The sulfone groups are retained for their contribution to thermal and chemical stability, while the triazole rings, formed during the click reaction, add to the polymer's rigidity and stability. Sulfonic acid groups are incorporated into the structure to provide the necessary proton conductivity. researchgate.net These fluorine-free membranes have demonstrated promising properties, including:

High Thermal and Mechanical Stability : The combination of sulfone and triazole groups in the polymer backbone results in robust materials. acs.org

Good Proton Conductivity : By carefully controlling the degree of sulfonation, researchers have achieved proton conductivity values comparable to or even exceeding some hydrocarbon-based membranes, especially at elevated temperatures. acs.org

High Durability : The presence of bulky cyclic groups within the polymer structure can enhance the durability and oxidative stability of the membranes. acs.org

Controlled Water Absorption : Despite the absence of fluorine, these polymers can be designed to have moderate water uptake and high dimensional stability. acs.org

These developments signify a strategic shift in polymer design, aiming to balance high performance with environmental sustainability by replacing fluorinated building blocks with innovative, fluorine-free chemical structures. mdpi.comresearchgate.net

Applications in High-Performance Engineering Plastics

Poly(arylene ether sulfone)s (PAES), synthesized from monomers including Benzene, 1,1'-sulfonylbis[4-fluoro-, are classified as high-performance engineering thermoplastics. tandfonline.comwikipedia.org These materials are sought after for applications that demand exceptional performance under harsh conditions where commodity plastics would fail. Their molecular structure, characterized by rigid aromatic rings linked by stable ether and sulfonyl groups, imparts a unique combination of properties. wikipedia.org

Key characteristics that make these polymers valuable as engineering plastics include:

High Thermal Stability : They can be used continuously at temperatures ranging from -100 to +200 °C. wikipedia.org

Excellent Chemical Resistance : They show outstanding resistance to hydrolysis, even in the presence of acids, bases, and steam. nih.govtandfonline.com

Good Mechanical Properties : These polymers exhibit high strength, stiffness, and toughness over a broad temperature range.

Inherent Flame Retardance : The aromatic structure provides excellent fire resistance without the need for halogenated flame retardants.

Due to these features, PAES are utilized in demanding sectors such as automotive, aerospace, electronics, and medical technology. wikipedia.org They are used to manufacture components that require sterilization, such as medical instrument parts, as well as electrical equipment housing and specialty membranes for ultrafiltration and gas separation. nih.govtandfonline.com

Composite Materials and Nanocomposites

To further enhance the intrinsic properties of polymers derived from Benzene, 1,1'-sulfonylbis[4-fluoro-, they are often used as a matrix for composite and nanocomposite materials. By incorporating fillers, it is possible to create materials with tailored properties that surpass those of the neat polymer.

In the realm of proton exchange membranes, sulfonated polysulfone (sPSU) is blended with various inorganic or carbon-based nanomaterials. For instance, composite membranes have been prepared by blending sPSU with activated carbon. rasayanjournal.co.in The resulting composite showed modified thermal stability and a significant increase in proton conductivity compared to the pure polymer membrane. rasayanjournal.co.in Similarly, the incorporation of titanium dioxide (TiO₂) nanowires into an sPSU matrix has been shown to improve the thermal stability of the polymer backbone and influence the membrane's water absorption and mechanical properties. mdpi.com Reinforcing the polymer with glass fibers can double the tensile strength and triple the Young's modulus. wikipedia.org

The development of thin-film composite (TFC) membranes for applications like forward osmosis also relies on these polymers. A support layer made from a blend of polysulfone (PSU) and sulfonated polysulfone (sPSU) can be embedded with a polyester (B1180765) mesh. acs.org The inclusion of the hydrophilic sPSU modifies the substrate's porosity and surface properties, which in turn influences the final performance of the TFC membrane. acs.org

Functional Materials for Optoelectronics and Sensors

The stable and rigid backbone of poly(arylene ether sulfone)s makes them an interesting platform for the development of functional materials for use in optical and sensing devices.

Incorporation into Luminescent Polymer Receptors

The creation of polymers with inherent luminescent properties is a significant area of materials science, with applications in sensors, displays, and specialty coatings. This is typically achieved by incorporating chromophores or luminophores into a stable polymer matrix. While direct examples of polymers from Benzene, 1,1'-sulfonylbis[4-fluoro- being used as luminescent receptors are not widely documented in the reviewed literature, the general principles of creating such materials are well-established.

For example, luminescent polymer composites can be synthesized by doping a polymer matrix with a photoluminescent copolymer. mdpi.com The host matrix provides the necessary mechanical and thermal properties, while the dopant imparts the desired optical functionality. Given the excellent processability and stability of polysulfones, they could potentially serve as a host matrix for luminescent guest molecules or be copolymerized with monomers containing luminescent moieties, such as naphthalene (B1677914) derivatives, to create functional optical materials. mdpi.com This remains a potential area for future research and application.

Use in Gas Sensors and Detectors

The separation and detection of specific gases is crucial for industrial processes and environmental monitoring. Polymers play a key role in membrane-based gas separation and as sensitive coatings in chemical sensors. Polysulfones are particularly well-suited for these applications due to their good film-forming ability, mechanical stability, and tunable gas transport properties. aiche.org

Research has focused on designing polysulfones with specific microstructures to optimize their gas separation performance. By systematically altering the polymer architecture, for instance by incorporating bulky groups like triptycene (B166850) into the polysulfone backbone, it is possible to increase the material's fractional free volume and chain rigidity. aiche.org This leads to membranes with an excellent combination of permeability and selectivity for gases like hydrogen, oxygen, and nitrogen. aiche.org

Furthermore, various polymers are used as the sensitive layer in surface acoustic wave (SAW) gas sensors. researchgate.net These sensors detect the presence of chemical vapors by measuring a shift in the resonant frequency of a piezoelectric substrate coated with a polymer film. The polymer's function is to selectively absorb target gas molecules. The inherent stability and chemical resistance of polysulfones make them a candidate material for such coatings, particularly for detecting specific industrial gases and vapors. researchgate.net

Medicinal Chemistry and Biological Activity Investigations

Intermediate in Pharmaceutical Synthesis

Benzene (B151609), 1,1'-sulfonylbis[4-fluoro- is a pivotal intermediate in the synthesis of drug precursors and active pharmaceutical ingredients (APIs). The two fluorine atoms on the phenyl rings are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is analogous to its chlorinated counterpart, 4,4'-dichlorodiphenyl sulfone, which is widely used as a raw material for pharmaceuticals and high-performance polymers. wikipedia.orggoogle.com

The utility of the diphenyl sulfone core is exemplified by the antibacterial and anti-inflammatory drug Dapsone (4,4'-diaminodiphenyl sulfone). epo.org While many documented syntheses of Dapsone start from 4,4'-dichlorodiphenyl sulfone, the fluoro-analogue represents a viable alternative precursor. google.comchemicalbook.com The synthesis pathway typically involves the nucleophilic substitution of the halogen atoms with amino groups or their precursors. chemicalbook.comgoogle.com For instance, a common industrial route involves reacting the dihalo-diphenyl sulfone with ammonia (B1221849) or a protected amine source. epo.org The higher reactivity of the C-F bond compared to the C-Cl bond can sometimes offer advantages in terms of reaction conditions.

Another significant application is in the synthesis of intermediates for antipsychotic drugs. For example, a key intermediate for the drug Fluspirilene is a 4,4'-bis(fluorobenzene) derivative, highlighting the importance of this structural class in accessing complex neural-acting agents. google.com The synthesis of these intermediates often involves multi-step processes where the bis(4-fluorophenyl) moiety is constructed and then elaborated. google.com

The table below outlines examples of APIs and precursors whose synthesis involves or could potentially involve Benzene, 1,1'-sulfonylbis[4-fluoro- or its close analogues.

API/PrecursorTherapeutic ClassSynthetic Role of Diphenyl Sulfone Core
Dapsone Antibacterial, Anti-inflammatoryThe core structural framework of the API. epo.org
Fluspirilene Intermediate AntipsychoticA key building block, 4,4'-(4-chlorobutane-1,1-diyl)bis(fluorobenzene), is a bis(fluorobenzene) derivative. google.com

Structure-Activity Relationship (SAR) Studies of Derivatives

The bis(4-fluorophenyl) sulfone structure serves as a scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. By systematically modifying the core structure and observing the effects on biological activity, medicinal chemists can identify key features responsible for a drug's efficacy and selectivity.

A prominent example involves SAR studies on benztropine (B127874) (BZT) analogues, which are investigated as potential treatments for cocaine abuse by targeting the dopamine (B1211576) transporter (DAT). nih.govnih.gov In these studies, the diphenylmethoxy moiety of benztropine is replaced with a bis(4-fluorophenyl)methoxy group. nih.govresearchgate.net The introduction of the two fluorine atoms significantly influences the molecule's binding affinity and functional activity at monoamine transporters.

Researchers have synthesized and evaluated series of N-substituted 3α-[bis(4-fluorophenyl)methoxy]tropane analogues. figshare.com These studies have revealed that modifications to the N-substituent on the tropane (B1204802) ring can dramatically alter the compound's potency and selectivity for the dopamine transporter (DAT) over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov

The table below summarizes key findings from SAR studies on these benztropine analogues.

Compound ModificationEffect on ActivityKey Finding
Introduction of bis(4-fluorophenyl) group Increased affinity for DAT compared to the non-fluorinated parent compound. figshare.comFluorination enhances target engagement.
Varying the N-substituent (e.g., methyl, butyl, benzyl) Altered the ratio of DAT affinity versus muscarinic receptor affinity. figshare.comAchieved separation of desired (DAT) and off-target (muscarinic) activity, improving selectivity. figshare.com
N-(n-butyl) substitution Produced a high-affinity, selective DAT inhibitor that did not produce cocaine-like behavioral effects in animal models. nih.govfigshare.comDemonstrated the potential to create atypical DAT inhibitors with a lower abuse potential.
Replacement of 2β-carboalkoxy with 2β-isoxazole Maintained moderately high DAT binding affinity. nih.govShowed that the 2-position of the tropane ring can be modified to fine-tune properties. nih.gov

These SAR studies demonstrate that the bis(4-fluorophenyl) moiety is a critical component that can be incorporated into different molecular scaffolds to develop potent and selective ligands for specific biological targets. nih.govfigshare.com

Role in Drug Delivery Systems (Hypothetical)

While direct applications of Benzene, 1,1'-sulfonylbis[4-fluoro- in drug delivery systems are not extensively documented, its chemical properties suggest a significant hypothetical role. Its chlorinated analogue, 4,4'-dichlorodiphenyl sulfone, is a key monomer in the production of high-performance thermoplastic polymers known as polyarylethersulfones (PAES), such as Udel® and Radel®. wikipedia.org These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov

The polymerization process involves a nucleophilic substitution reaction where the dihalodiphenyl sulfone monomer reacts with a bisphenol monomer. wikipedia.org Given the reactivity of its C-F bonds, Benzene, 1,1'-sulfonylbis[4-fluoro- could similarly be used to synthesize novel PAES polymers.

Hypothetical Application in Drug Delivery:

Formation of Biocompatible Nanoparticles: Biocompatible PAES polymers synthesized from 4,4'-difluorodiphenyl sulfone could be formulated into nanoparticles for encapsulating therapeutic agents. The robust and stable nature of the sulfone-based polymer matrix would be ideal for protecting sensitive drug molecules from degradation in biological environments.

Controlled Release Systems: The polymer chemistry could be tailored to control the drug release rate. By incorporating specific functional groups or creating copolymers, the hydrophobicity and degradation profile of the polymer matrix could be modulated. This would allow for the design of systems that provide sustained drug release over extended periods, improving patient compliance and therapeutic outcomes.

Targeted Delivery: The surface of these hypothetical PAES nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides. This would enable the drug delivery system to specifically bind to and enter target cells (e.g., cancer cells), thereby increasing the local concentration of the drug at the site of action and minimizing systemic side effects.

The development of such sulfone-based polymers for drug delivery would leverage the well-established field of high-performance materials to create advanced and effective therapeutic systems.

Environmental and Sustainable Chemistry Considerations

The industrial production and application of chemical compounds necessitate a thorough evaluation of their environmental impact and the adoption of sustainable practices. For Benzene (B151609), 1,1'-sulfonylbis[4-fluoro-, this involves exploring greener synthetic methodologies, understanding its behavior and persistence in the environment, and implementing strategies to minimize waste in its manufacturing processes.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of 4,4'-difluorodiphenyl sulfone. nih.gov These calculations provide a fundamental understanding of the molecule's properties and how it interacts with other chemical species.

Studies have utilized first-principle calculation methods to predict the spontaneity of polymerization reactions involving sulfone-based monomers. nih.govresearchgate.net For instance, the thermodynamic analysis of the polymerization of sulfonated poly(arylene ether sulfone) (SPAES) has been investigated by comparing the reactivity of fluorine- and chlorine-terminated biphenyl (B1667301) sulfone monomers. nih.gov While it is often assumed that the higher electronegativity of fluorine leads to a better condensation polymerization reaction, computational studies have shown that the reaction spontaneity can be greater with chlorine-containing monomers. nih.govresearchgate.net

Key Findings from Quantum Chemical Calculations:

Electronic Properties: The fluorine atoms and the sulfonyl group significantly influence the electronic distribution within the molecule. The electron-withdrawing nature of these groups affects the reactivity of the aromatic rings.

Reactivity: Computational models can predict the most likely sites for nucleophilic or electrophilic attack, providing insights into the reaction mechanisms of polymerization.

Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its spectroscopic signatures.

Table 1: Computed Properties of Benzene (B151609), 1,1'-sulfonylbis[4-fluoro-

Property Value Source
Molecular Formula C₁₂H₈F₂O₂S nih.govepa.govsigmaaldrich.com
Molecular Weight 254.25 g/mol nih.govsigmaaldrich.com
IUPAC Name 1-fluoro-4-(4-fluorophenyl)sulfonylbenzene nih.gov
InChIKey PLVUIVUKKJTSDM-UHFFFAOYSA-N nih.govsigmaaldrich.com
SMILES C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)F nih.gov

Molecular Dynamics Simulations for Polymer Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of polymers derived from 4,4'-difluorodiphenyl sulfone, such as poly(arylene ether sulfone)s (PAES). nih.govensam.eumdpi.com These simulations provide a molecular-level understanding of the structure-property relationships in these materials.

MD simulations can model the conformational dynamics, chain packing, and transport properties of polymer systems. ensam.eumdpi.com For example, simulations have been used to investigate the effect of incorporating flexible aliphatic blocks into the rigid PAES backbone, revealing changes in crystallinity and segmental motion. nih.gov These studies have shown that such modifications can lower the glass transition temperature (Tg) while maintaining the melting temperature (Tm), which can influence the material's processability and mechanical properties. nih.gov

In the context of sulfonated PAES (SPAES) membranes used in fuel cells, MD simulations have been instrumental in understanding the hydration behavior and its effect on proton conductivity. nih.gov Simulations can reveal the structure of water channels and the connectivity of the water clusters within the polymer matrix, which are crucial for efficient proton transport. nih.gov

Key Insights from Molecular Dynamics Simulations:

Glass Transition Temperature (Tg): MD simulations can predict the Tg of polymers, a critical parameter for determining their operating temperature range. mdpi.com

Mechanical Properties: By simulating the response of the polymer to mechanical stress, properties like Young's modulus can be estimated. mdpi.com

Cohesive Energy Density (CED): This parameter, which can be calculated from MD simulations, provides a measure of the intermolecular forces within the polymer and correlates with its mechanical strength. mdpi.com

Morphology of Blends and Copolymers: Simulations can predict the phase behavior and morphology of polymer blends and copolymers, which is essential for designing materials with specific properties. mdpi.com

QSAR/QSPR Modeling for Material and Biological Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of compounds based on their molecular structure. researchgate.netresearchgate.netconicet.gov.ar These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed property. mdpi.com

For polymers derived from 4,4'-difluorodiphenyl sulfone, QSPR models can be developed to predict various material properties, such as:

Glass Transition Temperature (Tg): Predicting Tg is a common application of QSPR in polymer science. researchgate.net

Refractive Index: QSPR models have been successfully developed to predict the refractive indices of organic polymers. researchgate.net

Mechanical Properties: While more complex, efforts are being made to develop QSPR models for predicting the mechanical properties of polymers. researchgate.net

The general workflow for developing a QSAR/QSPR model involves several key steps, including data collection and curation, generation of molecular descriptors, model building and validation, and finally, model deployment for prediction. youtube.com Various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are used to build the models. conicet.gov.ar

While the direct application of QSAR/QSPR models specifically to Benzene, 1,1'-sulfonylbis[4-fluoro- is not extensively documented in the provided search results, the principles and methodologies are broadly applicable to polymers derived from this monomer. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzene, 1,1'-sulfonylbis[4-fluoro-
4,4'-Difluorodiphenyl sulfone
Sulfonated poly(arylene ether sulfone) (SPAES)
Poly(arylene ether sulfone) (PAES)
4,4'-Dichlorodiphenyl sulfone (DCDPS)
4,4'-dihydroxybiphenyl
Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt
Bis(4-fluorophenyl) sulfone
4,4′-dihydroxy-1,6-diphenoxyhexane
3,3'-diaminediphenyl sulfone (3,3'-DDS)
4,4'-diaminediphenyl sulfone (4,4'-DDS)
Diglycidyl ether of bisphenol F (DGEBF)
2-chloro-1-fluoro-4-nitrobenzene
di[4-(4-diphenylaminophenyl)phenyl]sulfone (DAPSF)
4,4′-sulfonylbisphenol (bisphenol S)

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Functionality

The inherent properties of polymers derived from DFDPS, such as excellent mechanical strength and resistance to oxidation and hydrolysis, provide a strong foundation for further innovation. core.ac.uk Researchers are focused on synthesizing new derivatives by incorporating specific functional groups and structural modifications to enhance performance for specialized applications.

One major area of development is in the creation of functionalized PAES for membrane technologies. By introducing specific pendant groups, the properties of the resulting polymers can be finely tuned. For instance, the synthesis of PAES with imidazolium-functionalized flexible side chains has been explored to create robust anion-exchange membranes (AEMs) for fuel cell applications. acs.org Another approach involves incorporating imide pendant groups into the PAES backbone, which has been shown to increase the fractional free volume and significantly improve gas transport performance for applications in gas separation. rsc.org

Modification of the polymer backbone is another key strategy. The introduction of aliphatic moieties, such as hexyl chains, into the sulfonated PAES backbone can lower the polymer's glass transition temperature (Tg). mdpi.com This enhanced processability allows for the fabrication of membrane electrode assemblies (MEAs) using commercially viable, low-temperature decal transfer methods. mdpi.com Conversely, incorporating "cardo" fragments, like those derived from phenolphthalein, into the copolymer structure leads to higher glass transition temperatures and improved heat resistance, expanding their use in high-temperature environments. nih.gov

Further research is directed at creating derivatives for advanced electronics and photonics. Novel diphenyl sulfone derivatives incorporating carbazole (B46965) groups are being investigated as thermally activated delayed fluorescence (TADF) emitters. mdpi.com These materials show potential for use in highly efficient and stable blue organic light-emitting diodes (OLEDs), a critical area of development in display technology. mdpi.com The synthesis of sulfone derivatives containing moieties like 1,3,4-oxadiazole (B1194373) is also being pursued, with studies showing these compounds can possess significant antifungal activities, suggesting a potential for developing new agrochemicals. nih.gov

Research AreaDerivative TypeTargeted FunctionalityPotential Application
Membrane Technology Imidazolium-functionalized PAESEnhanced ion conductivityAnion-Exchange Membranes (AEMs) for Fuel Cells acs.org
PAES with Imide Pendant GroupsIncreased fractional free volumeGas Separation Membranes rsc.org
Sulfonated PAES with Aliphatic MoietiesLowered Glass Transition Temperature (Tg)Processable Proton Exchange Membranes (PEMs) mdpi.com
Sulfonated PAES with Clustered Sulfonic GroupsHigh proton conductivityHigh-Performance PEMs for Fuel Cells rsc.org
High-Performance Polymers Copolyphenylene Sulfones with Cardo FragmentsIncreased Tg and heat resistanceAdvanced Engineering Thermoplastics nih.gov
Advanced Electronics Diphenyl Sulfone with Carbazole GroupsThermally Activated Delayed Fluorescence (TADF)Blue Organic Light-Emitting Diodes (OLEDs) mdpi.com
Agrochemicals Sulfone Derivatives with 1,3,4-OxadiazoleAntifungal activityFungicides nih.gov

Exploration of Untapped Application Areas

While DFDPS-based polymers are established in fields requiring high thermal and chemical stability, ongoing research seeks to unlock their potential in new and emerging sectors. The versatility of sulfone-based chemistry allows for the exploration of applications beyond traditional engineering plastics.

A significant area of exploration is in biomedical materials . The excellent biocompatibility and stability of polymers like Poly(ether ether ketone) (PEEK), which often uses a derivative of DFDPS in its synthesis, make them suitable for clinical applications. google.comresearchgate.net Research is underway to optimize these materials for use in additive manufacturing (3D printing) to create custom medical implants and devices. researchgate.net

The development of advanced separation technologies remains a promising frontier. Beyond gas separation, DFDPS-based membranes are being tailored for other critical processes. Sulfonated PAES are prime candidates for proton exchange membranes (PEMs) in fuel cells, with research focusing on enhancing their proton conductivity and stability, especially under low humidity conditions, to compete with state-of-the-art materials like Nafion. rsc.orgpsu.edu

In the realm of pharmacology and drug discovery , sulfone derivatives are gaining attention for their diverse biological activities. nih.govresearchgate.net Studies have revealed that various sulfone compounds exhibit antifungal, insecticidal, and even anticancer properties. nih.govresearchgate.net For example, specific sulfonamide derivatives have been investigated for their role in modulating neuroplasticity, indicating potential applications in treating neurological conditions. nih.gov The core sulfone structure serves as a scaffold for developing novel therapeutic agents. researchgate.net

Application AreaSpecific FocusResearch Goal
Biomedical 3D Printing of PEEKFabrication of custom medical implants with high mechanical strength and biocompatibility. researchgate.net
Energy Proton Exchange Membranes (PEMs)Developing hydrolytically and thermo-oxidatively stable membranes for fuel cells. psu.eduacs.org
Drug Discovery Novel Sulfone DerivativesSynthesis of compounds with antifungal, insecticidal, and anticancer activities. nih.govresearchgate.net
Advanced Materials Specialty ChemicalsUsing DFDPS as a building block for complex chemical structures in pharmaceuticals and agrochemicals.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The design and discovery of new materials are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to dramatically accelerate the development of novel DFDPS derivatives and polymers by predicting their properties before synthesis, thereby reducing the time and cost of experimental work.

A primary challenge in polymer science is understanding the complex relationship between a polymer's chemical structure and its macroscopic properties. llnl.gov ML models are being developed to tackle this challenge. By training on large datasets of known polymers, these models can predict a wide range of properties, such as glass transition temperature and solubility, with increasing accuracy. llnl.govrsc.org Researchers have developed novel methods that encode the periodic nature of polymer chains into ML models, leading to state-of-the-art accuracy in property prediction. llnl.gov

To further enhance predictive power, especially when experimental data is scarce, scientists are creating physics-guided neural networks. chemrxiv.orgchemrxiv.org These models integrate established principles of polymer physics theory with machine learning architectures, improving their ability to generalize and make accurate predictions for new, untested polymer structures. chemrxiv.orgchemrxiv.org For instance, tandem models combining graph neural networks (GNNs) with theoretical models have surpassed standalone approaches in predicting the conformational characteristics of polymers. chemrxiv.org

The application of AI extends to creating "closed-loop" experimental systems. In this paradigm, an ML algorithm suggests novel chemical compositions to be synthesized, the experimental results are fed back into the model, and the algorithm learns and refines its next set of suggestions. researchgate.netnih.gov This iterative process has successfully guided the synthesis of highly complex nanomaterials that would be difficult to discover through intuition alone. nih.gov In the context of DFDPS, such a system could rapidly identify novel copolymer compositions with optimized properties for specific applications.

AI/ML ApplicationDescriptionImpact on DFDPS-based Research
Polymer Property Prediction ML models are trained to predict physical and chemical properties from a polymer's chemical structure. llnl.govrsc.orgAccelerates the screening of new PAES derivatives by computationally estimating their performance (e.g., Tg, gas permeability).
Physics-Guided Neural Networks Combines polymer physics principles with ML to improve prediction accuracy and transferability, especially with limited data. chemrxiv.orgchemrxiv.orgEnables more reliable design of novel polymers with complex architectures derived from DFDPS.
Closed-Loop Experimentation An automated, iterative process where ML algorithms guide synthesis, and experimental results refine the model. researchgate.netnih.govSystematically explores the vast chemical space of DFDPS-based copolymers to discover materials with superior properties.
Generative Molecular Design AI algorithms generate blueprints for new molecules with desired functionalities based on structural targets. ethz.chFacilitates the de novo design of novel functional monomers based on the sulfone scaffold for targeted applications.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing Benzene, 1,1'-sulfonylbis[4-fluoro-], and what safety precautions are critical during synthesis? A: A common method involves nucleophilic aromatic substitution, where fluorobenzene derivatives react with sulfur-based reagents under controlled conditions. For example, sulfonylation of 4-fluorobenzenethiol with sulfur trioxide or chlorosulfonic acid can yield the target compound. Safety protocols must address benzene derivatives' carcinogenicity (use fume hoods, gloves) and fluorinated intermediates' potential toxicity .

Analytical Characterization

Q: Which spectroscopic techniques are most effective for characterizing Benzene, 1,1'-sulfonylbis[4-fluoro-], and how are data interpreted? A: Key techniques include:

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H} NMR identifies aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., NIST data for analogous sulfones, such as m/z 287.162 for C12_{12}H8_8Cl2_2O2_2S) .
  • IR Spectroscopy : S=O stretching (~1300 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) are diagnostic .

Safety and Handling Protocols

Q: What are the primary safety risks associated with handling Benzene, 1,1'-sulfonylbis[4-fluoro-], and how should they be mitigated? A: Risks include toxicity from fluorinated aromatic compounds and potential carcinogenicity of benzene analogs. Mitigation strategies:

  • Use PPE (gloves, lab coats) and work in ventilated hoods.
  • Avoid prolonged skin contact; store in inert, airtight containers.
  • Refer to GHS guidelines for sulfones (e.g., 4,4'-dichlorodiphenyl sulfone’s safety sheet) .

Advanced Reactivity and Substituent Effects

Q: How do electron-withdrawing groups (e.g., -F) influence the reactivity of sulfone derivatives in coupling reactions? A: Fluorine’s electronegativity enhances the sulfone group’s electron-withdrawing effect, stabilizing intermediates in Ullmann or Suzuki couplings. Comparative studies of chloro- vs. fluoro-substituted sulfones (e.g., 4,4'-dichlorodiphenyl sulfone vs. fluoro analogs) show faster reaction rates for fluoro derivatives due to stronger inductive effects .

Polymer Chemistry Applications

Q: Can Benzene, 1,1'-sulfonylbis[4-fluoro-] serve as a monomer in high-performance polymers? A: Yes. Analogous sulfones (e.g., 4,4'-dichlorodiphenyl sulfone) are used in polysulfone polymers for their thermal stability. Fluorinated variants may enhance chemical resistance. Polymerization typically involves nucleophilic substitution with bisphenols, requiring precise stoichiometry and catalysts (e.g., K2_2CO3_3) to achieve high molecular weights (>26,000 Da) .

Data Contradictions in Spectral Analysis

Q: How should researchers resolve discrepancies in spectral data for sulfone derivatives, such as unexpected peaks in NMR or MS? A: Contradictions often arise from:

  • Isomerism : Regioisomers (e.g., para vs. ortho substitution) can split NMR signals.
  • Impurities : By-products from incomplete sulfonylation require purification via recrystallization or column chromatography.
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6_6) may interact with fluorinated groups, shifting peaks. Cross-validate with IR and HRMS .

Advanced Synthesis Optimization

Q: What catalytic systems improve the yield of Benzene, 1,1'-sulfonylbis[4-fluoro-] in solvent-free conditions? A: Lewis acids (e.g., AlCl3_3) or ionic liquids (e.g., [BMIM][BF4_4]) can enhance reaction efficiency. Solvent-free protocols reduce side reactions and improve atom economy. For example, microwave-assisted synthesis shortens reaction times while maintaining high purity (>95%) .

Computational Modeling of Electronic Properties

Q: How can DFT calculations predict the electronic behavior of Benzene, 1,1'-sulfonylbis[4-fluoro-] in photochemical studies? A: Density Functional Theory (DFT) models the molecule’s HOMO-LUMO gap, revealing charge distribution and reactivity. NIST’s thermochemical data (e.g., gas-phase enthalpy) for analogous compounds validate computational results .

Purification Challenges

Q: What techniques effectively purify Benzene, 1,1'-sulfonylbis[4-fluoro-] from reaction mixtures with high polarity by-products? A: Recrystallization using toluene/ethanol mixtures or gradient column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product. Monitor purity via TLC (Rf_f ~0.5 in 7:3 hexane:EtOAc) .

Role in Medicinal Chemistry

Q: Are there documented applications of fluorinated sulfones as bioactive scaffolds or enzyme inhibitors? A: Fluorinated sulfones are explored as protease inhibitors due to their stability and binding affinity. For example, sulfonamide derivatives (e.g., 4-nitrophenyl sulfone analogs) show activity against carbonic anhydrase. Structural analogs with trifluoromethyl groups enhance metabolic stability .

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